Cas no 2227872-10-6 ((1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol)

(1R)-2-Amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol is a chiral amino alcohol derivative featuring a methoxy- and methyl-substituted pyridine core. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceutical applications requiring enantioselective control. The presence of both amino and hydroxyl functional groups enhances its utility as a ligand or building block in catalytic systems and medicinal chemistry. The methoxy and methyl substituents on the pyridine ring contribute to its stability and modulate electronic properties, facilitating tailored reactivity. This compound is suited for research in drug discovery, where precise stereochemistry and functional group compatibility are critical. Its structural features offer potential for further derivatization in the development of bioactive molecules.
(1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol structure
2227872-10-6 structure
Product Name:(1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
CAS No:2227872-10-6
MF:C9H14N2O2
MW:182.219662189484
CID:5798012
PubChem ID:165686619
Update Time:2025-10-22

(1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol
    • EN300-1760805
    • 2227872-10-6
    • Inchi: 1S/C9H14N2O2/c1-6-3-7(8(12)5-10)4-9(11-6)13-2/h3-4,8,12H,5,10H2,1-2H3/t8-/m0/s1
    • InChI Key: WPUXPJGEXKQPSR-QMMMGPOBSA-N
    • SMILES: O[C@@H](CN)C1C=C(N=C(C)C=1)OC

Computed Properties

  • Exact Mass: 182.105527694g/mol
  • Monoisotopic Mass: 182.105527694g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 68.4Ų

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(1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol Related Literature

Additional information on (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol

Compound CAS No 2227872-10-6: (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol

The compound CAS No 2227872-10-6, also known as (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of amino alcohols, characterized by the presence of both an amino group (-NH₂) and a hydroxyl group (-OH) in its molecular structure. The molecule's chiral center at the (1R) configuration adds to its stereochemical complexity, making it a valuable subject for research in asymmetric synthesis and enantioselective catalysis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yl)ethan-1-ol through a combination of palladium-catalyzed cross-coupling reactions and enantioselective reductions. These methods not only enhance the yield but also improve the enantiomeric excess, making the compound more accessible for large-scale production. The incorporation of a pyridine ring with methoxy and methyl substituents introduces unique electronic and steric properties, which are critical for its functional applications.

One of the most promising applications of this compound lies in its use as a chiral auxiliary in organic synthesis. The ability to control stereochemistry during synthesis is paramount in drug discovery, where the spatial arrangement of molecules can significantly influence their pharmacokinetic properties. Studies have shown that (1R)-configuration enhances the compound's ability to act as a chiral template, facilitating the formation of enantiomerically pure products in various reactions.

In addition to its role in synthesis, CAS No 2227872-10-6 exhibits interesting biological activities. Preclinical studies have demonstrated its potential as an inhibitor of certain enzymes involved in metabolic pathways, suggesting its utility in the development of novel therapeutic agents. The compound's selectivity and potency are currently under investigation, with recent findings indicating promising results in cell culture models.

The structural versatility of (1R)-2-amino-1-(2-methoxy-6-methylpyridin-4-yli)ethanol also makes it a valuable substrate for click chemistry applications. Its ability to participate in copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions has opened new avenues for the construction of complex molecular architectures. This property is particularly advantageous in drug delivery systems, where modular assembly is essential for achieving desired functionalities.

From an analytical standpoint, the characterization of CAS No 2278787335 has been enhanced by advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods provide detailed insights into the compound's molecular structure, aiding in its identification and quality control during production. Furthermore, computational modeling studies have provided deeper understanding of the compound's electronic structure and reactivity, paving the way for predictive chemistry approaches.

In conclusion, (1R)-2-amino-1-(2-methoxy=6-methylpyridin=4=yl)ethan=ol represents a multifaceted compound with diverse applications across chemistry and pharmacology. Its unique structural features, coupled with recent advancements in synthetic methodologies and analytical techniques, position it as a key player in modern chemical research. As ongoing studies continue to uncover its full potential, this compound is poised to make significant contributions to both academic and industrial fields.

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